molecular formula C7H15N3O B14694621 (1R,2R)-2-Aminocyclohexane-1-carbohydrazide CAS No. 26685-86-9

(1R,2R)-2-Aminocyclohexane-1-carbohydrazide

Cat. No.: B14694621
CAS No.: 26685-86-9
M. Wt: 157.21 g/mol
InChI Key: LNKFNAQZSUWGBN-PHDIDXHHSA-N
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Description

(1R,2R)-2-Aminocyclohexane-1-carbohydrazide is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclohexane ring with an amino group and a carbohydrazide group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Aminocyclohexane-1-carbohydrazide typically involves the reaction of 2-aminocyclohexanone with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Aminocyclohexane-1-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,2R)-2-Aminocyclohexane-1-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and chiral catalysts.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and advanced materials

Mechanism of Action

The mechanism of action of (1R,2R)-2-Aminocyclohexane-1-carbohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. It can also participate in redox reactions, influencing cellular pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-Aminocyclohexane-1-carbohydrazide is unique due to its combination of an amino group and a carbohydrazide group on a cyclohexane ring. This structural feature provides distinct reactivity and potential for diverse applications in various scientific fields .

Properties

CAS No.

26685-86-9

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

(1R,2R)-2-aminocyclohexane-1-carbohydrazide

InChI

InChI=1S/C7H15N3O/c8-6-4-2-1-3-5(6)7(11)10-9/h5-6H,1-4,8-9H2,(H,10,11)/t5-,6-/m1/s1

InChI Key

LNKFNAQZSUWGBN-PHDIDXHHSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)NN)N

Canonical SMILES

C1CCC(C(C1)C(=O)NN)N

Origin of Product

United States

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